Acide oxétane-2-carboxylique

Vue d'ensemble

Description

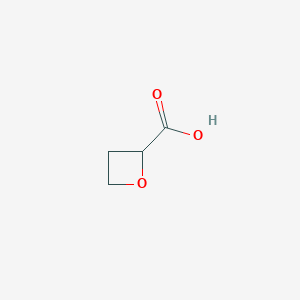

Oxetane-2-carboxylic acid is a four-membered heterocyclic compound containing an oxetane ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and reactivity. The oxetane ring is known for its high ring strain, which makes it a valuable intermediate in various chemical reactions.

Applications De Recherche Scientifique

Oxetane-2-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Oxetane-2-carboxylic acid is a compound that has been used in medicinal chemistry as an attractive polar and low molecular weight motif It’s known that oxetane-containing compounds have demonstrated antineoplastic, antiviral, and antifungal activities .

Mode of Action

It’s known that oxetanes can interact with their targets by replacing problematic functionalities in medicinal chemistry . This replacement often aims to maintain target activity and binding kinetics while simultaneously improving aspects of physicochemical properties .

Biochemical Pathways

Oxetane-containing compounds are known to be high-energy oxygen-containing non-aromatic heterocycles . These compounds are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Pharmacokinetics

The incorporation of oxetane motifs in medicinal chemistry has been demonstrated to often improve the metabolic stability, solubility, and lipophilicity of target compounds .

Result of Action

It’s known that oxetane-containing compounds can exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .

Action Environment

It’s known that some oxetane-carboxylic acids can isomerize into lactones under simple storage at room temperature or under slight heating .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxetane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxypropanoic acid derivatives. This process typically requires the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods: Industrial production of oxetane-2-carboxylic acid often involves the use of catalytic processes to improve yield and efficiency. For example, the hydrogenation of alkene precursors using palladium on charcoal in methanol has been reported as an effective method . Additionally, the use of electrophilic halocyclization of alcohols has been explored for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Oxetane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetane-2-carboxylate esters.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products:

Oxidation: Oxetane-2-carboxylate esters.

Reduction: Oxetane-2-methanol.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Azetidine-2-carboxylic acid: A four-membered ring compound with a nitrogen atom instead of oxygen.

Thietane-2-carboxylic acid: A sulfur-containing analog of oxetane-2-carboxylic acid.

Cyclobutane-2-carboxylic acid: A non-heterocyclic analog with a four-membered carbon ring.

Comparison: Oxetane-2-carboxylic acid is unique due to its high ring strain and the presence of an oxygen atom in the ring. This gives it distinct reactivity compared to its nitrogen and sulfur analogs. The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in synthetic chemistry, whereas azetidine and thietane derivatives may have different reactivity profiles due to the presence of nitrogen and sulfur atoms .

Activité Biologique

Oxetane-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its unique structural properties and biological activity. The oxetane ring serves as a versatile scaffold in drug design, mimicking carbonyl functionalities while enhancing metabolic stability and solubility. This article explores the biological activity of oxetane-2-carboxylic acid, highlighting its synthesis, stability, and applications in various therapeutic areas.

Structural Characteristics

The oxetane ring is a four-membered cyclic ether that presents unique chemical properties due to its ring strain and electron-withdrawing oxygen atom. This structure allows oxetanes to act as bioisosteres for carbonyl groups, influencing the physicochemical properties of bioactive compounds.

1. Metabolic Stability and Solubility

Research indicates that oxetane-2-carboxylic acid improves the metabolic stability of compounds by reducing lipophilicity and increasing water solubility. This is particularly beneficial in drug formulation, where solubility plays a critical role in bioavailability .

2. Anticancer Properties

Oxetane derivatives have shown promise in anticancer applications. For instance, studies have demonstrated that certain oxetane-containing compounds exhibit potent cytotoxicity against various cancer cell lines. The incorporation of the oxetane moiety enhances the selectivity and potency of these compounds compared to their non-oxetane counterparts .

The mechanism by which oxetane-2-carboxylic acid exerts its biological effects often involves interaction with specific enzymes or receptors. For example, it has been shown to inhibit certain kinases involved in cancer progression, thereby blocking pathways critical for tumor growth .

Stability and Isomerization

Despite its potential, oxetane-2-carboxylic acid is known to be unstable under certain conditions. It can easily isomerize into lactones when stored at room temperature or subjected to slight heating, which can complicate its use in synthetic applications .

| Stability Condition | Observation |

|---|---|

| Room Temperature | Isomerization occurs over time |

| Slight Heating | Rapid conversion to lactones |

Case Study 1: Anticancer Activity

In a study published by Lassalas et al., oxetane derivatives were tested for their anticancer activity against several cell lines. The results showed that compounds with the oxetane moiety had significantly higher cytotoxic effects compared to traditional carboxylic acids, highlighting the importance of structural modifications in drug design .

Case Study 2: Drug Development

A collaborative study involving AstraZeneca demonstrated that substituting traditional groups with oxetanes led to improved metabolic profiles for several drug candidates. These modifications not only enhanced stability but also reduced undesirable interactions with cytochrome P450 enzymes, which are often responsible for drug metabolism and toxicity .

Propriétés

IUPAC Name |

oxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585719 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864373-47-7 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Oxetane-2-carboxylic acid interact with Proline Dehydrogenase (PRODH)?

A1: Oxetane-2-carboxylic acid acts as a competitive inhibitor of PRODH, binding directly to the enzyme's active site where the natural substrate, L-proline, would typically bind. [] This interaction prevents PRODH from catalyzing the first step of proline catabolism, the conversion of L-proline to Δ1-pyrroline-5-carboxylate. [] Crystallographic studies reveal that while Oxetane-2-carboxylic acid occupies the proline substrate site, its ring orientation differs from the optimal binding pose observed for the potent PRODH inhibitor, S-(-)-tetrahydro-2-furoic acid. []

Q2: What is unique about the binding mechanism of Oxetane-2-carboxylic acid to PRODH compared to other inhibitors?

A2: Oxetane-2-carboxylic acid demonstrates a distinct binding characteristic compared to some other PRODH inhibitors. While compounds like cyclobutanecarboxylic acid and cyclopentanecarboxylic acid induce active site compression for enhanced nonpolar interactions, Oxetane-2-carboxylic acid uniquely destabilizes a structurally conserved water molecule within the active site through a non-steric mechanism. [] This disruption of the water network contributes to the overall binding affinity of Oxetane-2-carboxylic acid. []

Q3: What is the significance of understanding the structure-activity relationship (SAR) for Oxetane-2-carboxylic acid and its analogs in PRODH inhibition?

A3: Studying the SAR of Oxetane-2-carboxylic acid and related compounds is crucial for optimizing inhibitor design. [] Researchers have found that modifications to the ring size and hydrogen bonding capacity significantly influence the binding affinity to PRODH. [] For instance, a double mutant thermodynamic cycle analysis highlighted synergistic effects between the ring size and hydrogen bonding interactions with the conserved water molecule in the active site. [] These insights provide valuable guidance for developing more potent and selective PRODH inhibitors with potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.